molecular formula C13H7Cl2NO4 B6407525 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261914-19-5

3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6407525
CAS RN: 1261914-19-5
M. Wt: 312.10 g/mol
InChI Key: CRIFEMCDNPSDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% (3,4-DCPNBA) is an organic compound belonging to the family of nitrobenzoic acids. It is a white, odorless crystalline solid with a melting point of 74-76°C. 3,4-DCPNBA is used in scientific research and laboratory experiments as a reagent, a catalyst, and a biochemical probe. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.

Mechanism of Action

3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% is an inhibitor of the cytochrome P450 enzyme system. It binds to the active site of the enzyme, blocking the binding of the substrate molecule and preventing the enzyme from catalyzing the reaction. This mechanism of action is used in the laboratory to study the structure and function of cytochrome P450 enzymes.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes in vitro. In vivo studies have shown that 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% can cause liver damage in rats and mice. It has also been shown to cause DNA damage and induce oxidative stress in human cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it is a non-toxic, non-volatile compound that can be easily synthesized. It is also relatively inexpensive and can be stored for long periods of time without degrading. The main limitation of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% is that it is not very soluble in water, so it must be dissolved in organic solvents before use.

Future Directions

There are several potential future directions for the use of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in scientific research. These include the development of new inhibitors of cytochrome P450 enzymes, the use of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in drug discovery, and the study of its effects on other enzymes and proteins. Additionally, further research could be done to explore the potential applications of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in biochemistry, such as in the study of enzyme-substrate interactions and the regulation of gene expression. Finally, further research could be done to explore the potential toxicity of 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% in humans.

Synthesis Methods

3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% can be synthesized from 3,4-dichloroaniline and nitrobenzene in two steps. In the first step, 3,4-dichloroaniline is reacted with nitrobenzene in the presence of a base, such as sodium hydroxide, to form 3-(3,4-dichlorophenyl)-5-nitrobenzene. In the second step, the nitrobenzene is heated with sulfuric acid to form 3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95%.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-nitrobenzoic acid, 95% is used in scientific research as a reagent, a catalyst, and a biochemical probe. It is used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in analytical chemistry to detect the presence of certain compounds, such as amino acids, proteins, and carbohydrates. In biochemistry, it is used to study the structure and function of enzymes and other proteins.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIFEMCDNPSDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691264
Record name 3',4'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-19-5
Record name 3',4'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.